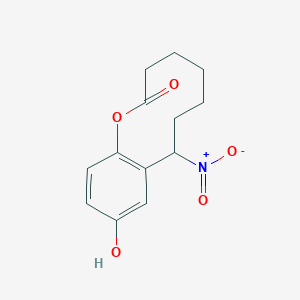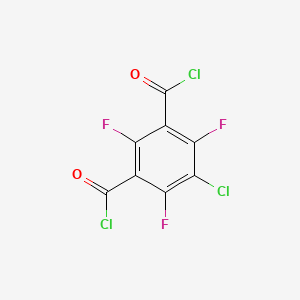
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride is an aromatic compound with the molecular formula C8Cl3F3O2 It is characterized by the presence of three fluorine atoms, one chlorine atom, and two carbonyl chloride groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination and fluorination of benzene derivatives. One common method involves the reaction of 1,3,5-trichlorobenzene with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions . The resulting intermediate is then subjected to further chlorination to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The carbonyl chloride groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbonyl chloride groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbonyl chloride groups results in the formation of carboxylic acids .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar structure but lacks the carbonyl chloride groups.
1,2,4-Trifluorobenzene: Contains three fluorine atoms but lacks the chlorine and carbonyl chloride groups.
3,4,5-Trifluoronitrobenzene: Contains fluorine and nitro groups instead of chlorine and carbonyl chloride groups.
Uniqueness
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride is unique due to the presence of both chlorine and fluorine atoms along with carbonyl chloride groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
110649-94-0 |
|---|---|
Molekularformel |
C8Cl3F3O2 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
5-chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8Cl3F3O2/c9-3-5(13)1(7(10)15)4(12)2(6(3)14)8(11)16 |
InChI-Schlüssel |
HKNZKJWCOFFIJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)C(=O)Cl)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


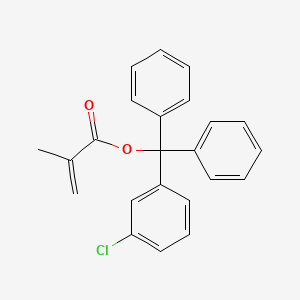
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)

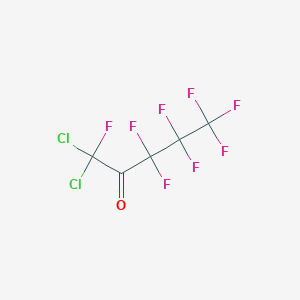
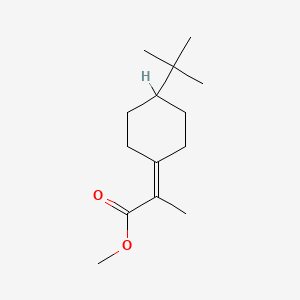
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)


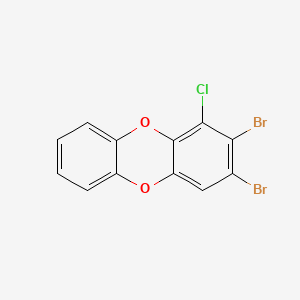

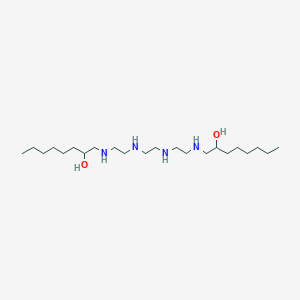
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
